molecular formula C6H6BFO2 B151535 3-Fluorophenylboronic acid CAS No. 768-35-4

3-Fluorophenylboronic acid

Cat. No. B151535
CAS RN: 768-35-4
M. Wt: 139.92 g/mol
InChI Key: KNXQDJCZSVHEIW-UHFFFAOYSA-N
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Description

3-Fluorophenylboronic acid is a functionalized boronic acid derivative that has garnered interest due to its utility in organic synthesis and potential pharmaceutical applications. The presence of the fluorine atom on the phenyl ring can significantly influence the compound's reactivity and physical properties, making it a valuable compound in the synthesis of biologically active molecules and materials for sensing applications .

Synthesis Analysis

The synthesis of 3-fluorophenylboronic acid derivatives can be achieved through various methods. One approach involves the lithium-bromine exchange reaction followed by the addition of trimethyl borate and subsequent acidic hydrolysis, yielding amino-3-fluorophenyl boronic acid with a relatively low pKa, which is useful for constructing glucose sensing materials . Another method includes the bromodeboronation of aryl boronic acids, which has been demonstrated to be a scalable and generalizable route for the synthesis of halogenated aryl boronic acids, including 3-fluorophenylboronic acid derivatives .

Molecular Structure Analysis

The molecular structure of 3-fluorophenylboronic acid and its derivatives has been extensively studied using X-ray crystallography and computational methods. These studies have revealed diverse solid-state structures, ranging from planar open forms to twisted conformers and cyclic oxaborole derivatives. The tautomeric equilibrium between the open form and the cyclic form has been observed in solution, and this equilibrium can be influenced by the presence of substituents such as fluorine .

Scientific Research Applications

Spectroscopic Studies

3-Fluorophenylboronic acid has been a subject of interest in spectroscopic studies. Piergies et al. (2013) conducted systematic spectroscopic studies using Fourier-transform infrared absorption (FT-IR), Fourier-transform Raman (FT-Raman), and surface-enhanced Raman (SERS) on fluoro analogues of phenylboronic acids, including 3-fluorophenylboronic acid. They performed density functional theory (DFT) calculations to produce an extensive table of vibrational spectra, which helped in understanding the adsorption modes of phenylboronic acid isomers (Piergies et al., 2013).

Antifungal Activity

Borys et al. (2019) found that 2-formylphenylboronic acid and its fluoro-isomeric forms, including 4-fluoro-2-formylphenylboronic acid, demonstrated significant antifungal activity against strains like Aspergillus, Fusarium, Penicillium, and Candida. The study highlighted the importance of tautomeric equilibrium and the position of the fluorine substituent in antifungal activity (Borys et al., 2019).

Glucose Sensing

Huang et al. (2013) explored the use of phenylboronic acid derivatives, including 3-fluorophenylboronic acid, in glucose sensing. They used an amphiphilic monoboronic acid with a hydrophobic pyrene fluorophore for ratiometric fluorescent sensing of glucose in aqueous solutions. The study demonstrated improved selectivity for glucose over other sugars (Huang et al., 2013).

Structural and Electronic Properties

Karabacak et al. (2015) conducted a study on 3-fluorophenylboronic acid, focusing on its spectroscopic, structural, electronic, and thermodynamical properties. They used both experimental techniques and theoretical methods like DFT calculations for their analysis, providing insights into the molecule's behavior in different conditions (Karabacak et al., 2015).

Kinetic Reactivity Studies

Watanabe et al. (2013) investigated the kinetic reactivity of 3-fluorophenylboronic acid with diols. Their study provided insights into the relative reactivities of different forms of boronic acids, which is crucial for understanding their behavior in various chemical reactions (Watanabe et al., 2013).

Holographic Glucose Sensors

Kabilan et al. (2005) developed holographic sensor systems for detecting glucose concentrations using hydrogels containing phenylboronic acid derivatives. This novel approach provided a way to quantify glucose concentration through color shifts in the hologram, highlighting the potential of 3-fluorophenylboronic acid in biosensing technologies (Kabilan et al., 2005).

Photonic Crystal Glucose-Sensing

Alexeev et al. (2004) focused on improving photonic crystal glucose-sensing materials using boronic acid derivatives, including 3-fluorophenylboronic acid. Their work aimed at noninvasive monitoring of glucose, demonstrating the application potential of these materials in medical diagnostics (Alexeev et al., 2004).

Safety And Hazards

When handling 3-Fluorophenylboronic acid, it is recommended to avoid dust formation, breathing mist, gas or vapours . Avoid contacting with skin and eye . Use personal protective equipment . Wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition . Evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

Future Directions

The glucose-sensitive self-adjusting drug delivery system simulates the physiological model of the human pancreas-secreting insulin and then precisely regulates the release of hypoglycemic drugs and controls the blood sugar . This has good application prospects in the treatment of diabetes . The glucose-sensitive polymer carrier based on PBA has the advantages of better stability, long-term storage, and reversible glucose response . Therefore, it has become a research hotspot in recent years and has been developed very rapidly .

properties

IUPAC Name

(3-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BFO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXQDJCZSVHEIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370069
Record name 3-Fluorophenylboronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluorophenylboronic acid

CAS RN

768-35-4
Record name 3-Fluorophenylboronic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluorphenylboric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.105.148
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Record name Boronic acid, B-(3-fluorophenyl)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
554
Citations
S Das, VL Alexeev, AC Sharma, SJ Geib, SA Asher - Tetrahedron Letters, 2003 - Elsevier
… We also synthesized the acetamido derivative of this 4-amino-3-fluorophenylboronic acid and find that it shows apK a value of 7.8. Our work with this derivative attached to our IPCCA …
Number of citations: 50 www.sciencedirect.com
YM Wu, CC Dong, S Liu, HJ Zhu… - … Section E: Structure …, 2006 - scripts.iucr.org
The title compound, C6H6BFO2, is a versatile building block in organic synthesis. In the crystal structure, intermolecular O—H⋯ O hydrogen bonds link the molecules into dimers …
Number of citations: 22 scripts.iucr.org
M Karabacak, E Kose, EB Sas, M Kurt, AM Asiri… - … Acta Part A: Molecular …, 2015 - Elsevier
… of phenylboronic acid and 3-fluorophenylboronic acid are in … Å and 1.366 Å for 3-fluorophenylboronic acid molecule [9]. … bond length is 1.377 Å for 3-fluorophenylboronic acid [6]. The …
Number of citations: 40 www.sciencedirect.com
W Bao, W Hai, L Bao, F Yang, Y Liu, T Goda… - Materials Chemistry …, 2021 - pubs.rsc.org
… 1 Scheme for the synthetic route of an EDOT derivative possessing a 3-fluorophenylboronic acid group (EDOT–FPBA) and electrochemical polymerization of EDOT–FPBA into poly(…
Number of citations: 6 pubs.rsc.org
R Miki, T Yamaki, M Uchida, H Natsume - Colloids and Surfaces A …, 2022 - Elsevier
In this study, we successfully prepared a novel hydrogen peroxide (H 2 O 2 )-responsive micellar system, whose viscosity drastically changes depending on H 2 O 2 levels. The cationic …
Number of citations: 2 www.sciencedirect.com
M Karabacak, E Kose, A Atac, MA Cipiloglu… - Spectrochimica Acta Part …, 2012 - Elsevier
… The crystal structures of 3-fluorophenylboronic acid, (2,6-difluorophenyl)dihydroxyborane and 2,4-difluorophenylboronic acid were determined by Wu et al. [14], Bradley et al. [15] and …
Number of citations: 52 www.sciencedirect.com
R Miki, T Yamaki, M Uchida, H Natsume - RSC advances, 2022 - pubs.rsc.org
We report a novel smart micellar system utilising a phenylboronic acid (PBA) derivative whose viscosity increases on adding diol compounds such as sugar or sugar alcohol. We …
Number of citations: 2 pubs.rsc.org
JT Gozdalik, A Adamczyk-Woźniak… - Pure and Applied …, 2018 - degruyter.com
Rapid development of research on the chemistry of boronic acids is connected with their applications in organic synthesis, analytical chemistry, materials’ chemistry, biology and …
Number of citations: 15 www.degruyter.com
R Miki, T Yamauchi, K Kawashima, Y Egawa, T Seki - Langmuir, 2021 - ACS Publications
… In this study, we elucidated the mechanisms using 3-fluorophenylboronic acid (3FPBA) based on 11 B NMR and 19 F NMR analyses. The system in 60 mM CTAB/60 mM 3FPBA at pH …
Number of citations: 4 pubs.acs.org
M Li, H Gao, L Yu, S Tang, Y Peng, C Zheng, L Xu… - Small, 2021 - Wiley Online Library
Organic‐inorganic metal halide perovskites are regarded as one of the most promising candidates in the photovoltaic field, but simultaneous realization of high efficiency and long‐term …
Number of citations: 11 onlinelibrary.wiley.com

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